molecular formula C8H15NO3 B7862348 4-(Dimethylamino)oxane-4-carboxylic acid

4-(Dimethylamino)oxane-4-carboxylic acid

Cat. No.: B7862348
M. Wt: 173.21 g/mol
InChI Key: VWURPLGFLSYAKI-UHFFFAOYSA-N
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Description

4-(Dimethylamino)oxane-4-carboxylic acid is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group attached to an oxane ring, and a carboxylic acid functional group. Its molecular formula is C_9H_11NO_2, and it has a molecular weight of 165.1891 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)oxane-4-carboxylic acid typically involves the reaction of dimethylaminoethanol with a suitable carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the oxane ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. The initial step involves the reaction of dimethylaminoethanol with a carboxylic acid derivative, followed by cyclization to form the oxane ring. The resulting product is then purified through crystallization or distillation to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)oxane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

  • Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the reagents and conditions used.

Scientific Research Applications

4-(Dimethylamino)oxane-4-carboxylic acid has diverse applications in scientific research, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It is utilized in the production of various chemical products, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(Dimethylamino)oxane-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism may vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzaldehyde

  • 4-(Dimethylamino)pyridine

  • 4-(Dimethylamino)phenylacetic acid

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Properties

IUPAC Name

4-(dimethylamino)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(2)8(7(10)11)3-5-12-6-4-8/h3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWURPLGFLSYAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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